4-(Methylthio)benzyl alcohol
Overview
Description
4-(Methylthio)benzyl alcohol, also known as MTBA, is a type of alcohol with a variety of uses in the scientific community. It is a colorless, flammable liquid with a slight aroma and a boiling point of about 169°C. MTBA is used for a variety of applications, including as a solvent, a fuel additive, and a reagent in organic synthesis. In addition, MTBA has a number of scientific research applications, including in biochemical and physiological studies.
Scientific Research Applications
Chemical Synthesis and Drug Development:
- Acts as a new protecting group for carboxylic acids, facilitating efficient hydrolysis of esters (Yoo, Kim, & Kyu, 1990) (Yoo et al., 1990).
- Suitable for extracting specific organic compounds from aqueous solutions under certain conditions (Sólimo & Doz, 1995) (Sólimo & Doz, 1995).
- Enables the generation of allenes and furans in synthetic organic chemistry (Yang et al., 2014) (Yang et al., 2014).
- Efficient benzylation of various alcohols using a bench-stable pyridinium salt (Poon & Dudley, 2006) (Poon & Dudley, 2006).
Biotechnology and Enzymatic Studies:
- As a model compound for studying drug absorption kinetics in subcutaneous tissue (Ballard & Menczel, 1967) (Ballard & Menczel, 1967).
- Used in biodegradation studies and as a substrate for biocatalysis (Dai et al., 2010) (Dai et al., 2010).
- A non-natural pathway in Escherichia coli allows for the efficient production of benzyl alcohol from renewable glucose (Pugh et al., 2015) (Pugh et al., 2015).
Catalysis and Material Science:
- Utilized in photocatalytic oxidations and as a substrate in various catalytic processes (Higashimoto et al., 2009; Wu et al., 2016) (Higashimoto et al., 2009); (Wu et al., 2016).
- CoFe2O4 nanoparticles act as a magnetically recoverable catalyst for selective oxidation of benzyl alcohol to benzaldehyde (Nasrollahzadeh et al., 2016) (Nasrollahzadeh et al., 2016).
Pharmaceutical Applications:
- Analyzed for its pharmacokinetics and in developing local anesthetics and antidepressants (Wilson & Martin, 1999; Hvenegaard et al., 2012) (Wilson & Martin, 1999); (Hvenegaard et al., 2012).
Miscellaneous Studies:
- Investigated for the production of phenylacetonitrile (Gao-feng, 2010) (Gao-feng, 2010).
Safety and Hazards
4-(Methylthio)benzyl alcohol should be handled with care. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin, eyes, or clothing . It should be used only outdoors or in a well-ventilated area . In case of accidental ingestion or inhalation, medical attention should be sought immediately .
properties
IUPAC Name |
(4-methylsulfanylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-10-8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXQKSQYMREAGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343894 | |
Record name | 4-(Methylthio)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3446-90-0 | |
Record name | 4-(Methylthio)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3446-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Methylthio)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 4-(Methylthio)benzyl alcohol be easily oxidized, and what are the advantages of the method described in the research?
A1: Yes, this compound can be efficiently oxidized to 4-(methylthio)benzaldehyde using a copper(II)/2,2,6,6,-tetramethylpiperidine-1-oxyl (TEMPO) catalyst system at room temperature. [] This method offers several advantages:
- Tolerance to coordinating groups: This method successfully oxidizes this compound, which is considered a challenging substrate due to the potential for the sulfur atom to coordinate with transition metal catalysts. []
Q2: What is a practical application of synthesizing 4-(methylthio)phenylacetonitrile?
A2: 4-(methylthio)phenylacetonitrile, which can be synthesized from this compound, serves as a key intermediate in the production of various pharmaceuticals and agrochemicals. [] The efficient synthesis of this compound is crucial for developing cost-effective and scalable production processes for these valuable products.
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